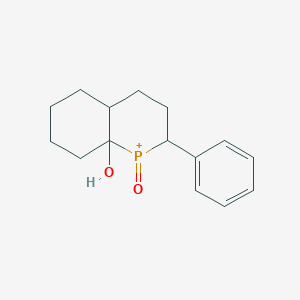
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a decahydrophosphinolin-1-ium core, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium typically involves multi-step organic reactions. One common method includes the oxidation of 8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene using monoperphthalic acid . This reaction leads to the formation of intermediate compounds, which are further processed to yield the desired product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxo-derivatives, while reduction reactions can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium can be compared with other similar compounds, such as:
8a-Methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: A precursor in its synthesis.
2- (2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone: Another related compound formed under similar reaction conditions.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
57055-29-5 |
|---|---|
Molekularformel |
C15H20O2P+ |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-oxo-2-phenyl-2,3,4,4a,5,6,7,8-octahydrophosphinolin-1-ium-8a-ol |
InChI |
InChI=1S/C15H20O2P/c16-15-11-5-4-8-13(15)9-10-14(18(15)17)12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/q+1 |
InChI-Schlüssel |
VWBRZFAMMAUJBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)CCC([P+]2=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


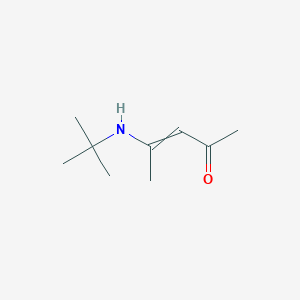
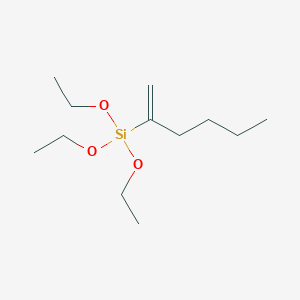

![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
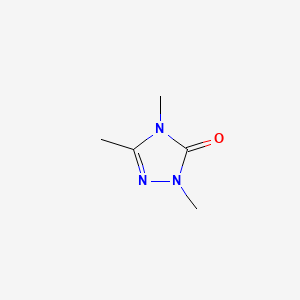
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
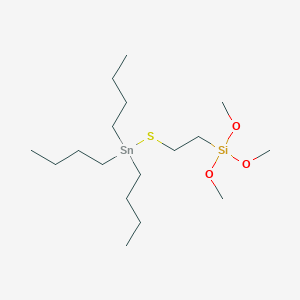


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
